2,4-Dichloro-3-(trifluoromethyl)aniline
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Overview
Description
2,4-Dichloro-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4Cl2F3N. It is a derivative of aniline, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of various other compounds . Therefore, its targets would depend on the specific compounds it is used to synthesize.
Mode of Action
The mode of action of 2,4-Dichloro-3-(trifluoromethyl)aniline is related to its role as an intermediate in chemical reactions. It participates in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . In this reaction, this compound can act as a nucleophile, transferring its organic group from boron to palladium .
Biochemical Pathways
As an intermediate in chemical synthesis, it contributes to the formation of various compounds that can affect different biochemical pathways .
Pharmacokinetics
As a chemical intermediate, its bioavailability would be determined by the properties of the final compound it is used to synthesize .
Result of Action
As an intermediate in chemical synthesis, it contributes to the formation of various compounds that can have diverse molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction in which it participates requires specific reaction conditions . Furthermore, the compound’s stability may be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a refractive index of 1.522, a boiling point of 98-100 °C at 0.6 mmHg, and a density of 1.532 g/mL at 25 °C
Cellular Effects
It is known that the compound can cause skin irritation and serious eye irritation
Molecular Mechanism
It is known that the compound can cause allergic skin reactions , suggesting that it may interact with immune system molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-(trifluoromethyl)aniline typically involves the chlorination of 4-trifluoromethylaniline. One common method includes dissolving 4-trifluoromethylaniline in acetic acid and then introducing chlorine gas at elevated temperatures (around 60°C) until the reaction is complete . The product is then isolated by cooling, filtering, and washing with water.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions include various substituted anilines and their derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
2,4-Dichloro-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the synthesis of drugs with trifluoromethyl groups.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- 4-Amino-3,5-dichlorobenzotrifluoride
- 2,4-Dichloro-6-(trifluoromethyl)aniline
Uniqueness: 2,4-Dichloro-3-(trifluoromethyl)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both chlorine and trifluoromethyl groups makes it highly reactive and versatile for various synthetic applications .
Biological Activity
2,4-Dichloro-3-(trifluoromethyl)aniline (DTFA) is a chemical compound with notable applications in both industrial and biological contexts. As an intermediate in the synthesis of various pharmaceuticals and agrochemicals, its biological activity has garnered attention for potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activity of DTFA, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C7H5Cl2F3N
- Molecular Weight : 227.02 g/mol
- Appearance : White to off-white solid
DTFA acts primarily as a chemical intermediate, influencing various biochemical pathways through its derivatives. The compound's trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the bioactivity of synthesized drugs.
Target Interactions
- Tubulin Polymerization Inhibition : DTFA derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division. This has been demonstrated in studies where compounds derived from DTFA exhibited significant antiproliferative activity against various cancer cell lines, including A549 and HeLa cells .
- Notum Inhibition : DTFA has been utilized in the synthesis of Notum inhibitors, which play a role in modulating Wnt signaling pathways. This interaction is crucial for cellular processes such as proliferation and differentiation .
Anticancer Properties
Recent studies have highlighted the potential of DTFA and its derivatives in cancer treatment:
- Case Study 1 : A derivative of DTFA was synthesized and tested against HeLa cells, showing an IC50 value of 60 nM, indicating potent antiproliferative activity. The mechanism involved the accumulation of cells in the G2/M phase of the cell cycle and subsequent apoptotic cell death through mitochondrial pathways .
- Case Study 2 : Research demonstrated that certain DTFA derivatives inhibited tubulin polymerization more effectively than established chemotherapeutics like combretastatin A-4 (CA-4), suggesting a promising avenue for developing new anticancer agents .
Antimicrobial Activity
DTFA has also been investigated for its antimicrobial properties:
- Antifungal Effects : Studies indicate that DTFA exhibits antifungal activity, potentially useful in treating fungal infections. Its effectiveness varies based on structural modifications to the aniline moiety .
Pharmacokinetics
The pharmacokinetic profile of DTFA is influenced by its chemical structure:
- Absorption and Distribution : The trifluoromethyl group enhances membrane permeability, facilitating absorption.
- Metabolism : As an intermediate, the metabolism of DTFA is largely dependent on the final compound it forms during synthesis. Its derivatives often exhibit improved stability and bioavailability compared to non-fluorinated analogs .
Data Tables
Property | Value |
---|---|
Molecular Weight | 227.02 g/mol |
Antiproliferative IC50 | 60 nM (HeLa cells) |
Notum Inhibition IC50 | 9.5 nM (specific derivative) |
Antifungal Activity | Moderate to potent |
Properties
IUPAC Name |
2,4-dichloro-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOFCJCIFXVDJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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